
2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
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Overview
Description
2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with a prop-2-yn-1-ylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Prop-2-yn-1-ylsulfanyl Group: The prop-2-yn-1-ylsulfanyl group can be introduced via nucleophilic substitution reactions. For instance, the quinazolinone can be reacted with propargyl bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially reducing it to a tetrahydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like potassium carbonate or sodium hydride are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various functionalized quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its quinazolinone core, which is known for various biological activities. It could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-ylsulfanyl group could play a role in binding to the active site of enzymes or interacting with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2-(prop-2-yn-1-ylsulfanyl)-quinazolin-4-one: Lacks the hexahydro modification, potentially altering its biological activity and chemical reactivity.
3,4,5,6,7,8-hexahydroquinazolin-4-one: Lacks the prop-2-yn-1-ylsulfanyl group, which may reduce its versatility in chemical reactions.
Uniqueness
2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is unique due to the combination of the quinazolinone core with the prop-2-yn-1-ylsulfanyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h1H,3-7H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJWLTQGAZKMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(CCCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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